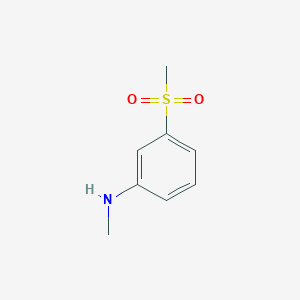

3-methanesulfonyl-N-methylaniline

Description

Properties

IUPAC Name |

N-methyl-3-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-9-7-4-3-5-8(6-7)12(2,10)11/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSBKMAGWFJGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methanesulfonyl-N-methylaniline can be synthesized through several methods. One common approach involves the methylation of aniline derivatives using methanol in the presence of a catalyst. For example, cyclometalated ruthenium complexes can catalyze the methylation of anilines with methanol under mild conditions (60°C) with sodium hydroxide as the base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

3-methanesulfonyl-N-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-methanesulfonyl-N-methylaniline with structurally related compounds, highlighting key differences in substituents, physicochemical properties, and applications.

Key Observations:

Substituent Position and Electronic Effects :

- The 3-methanesulfonyl group in the target compound creates a strong electron-withdrawing effect, which contrasts with the 4-methanesulfonyl isomer (). Positional differences influence reactivity in electrophilic aromatic substitution and metal-catalyzed reactions.

- N-Methylation reduces basicity compared to primary anilines (e.g., 3-(methylsulfonyl)aniline in ), enhancing solubility in organic solvents .

Sulfonyl vs. Sulfanyl Groups :

- The sulfonyl (-SO₂CH₃) group (as in the target compound) increases polarity and hydrogen-bonding capacity compared to sulfanyl (-SCH₃) derivatives (). This impacts pharmacokinetic properties like membrane permeability.

The simpler N-methyl group balances steric effects with synthetic accessibility.

Synthetic Accessibility :

- Copper-catalyzed methods () are effective for sulfonyl-aniline synthesis but may require optimization for N-methylated derivatives due to competing side reactions.

Biological Activity

3-Methanesulfonyl-N-methylaniline (CAS No. 156461-79-9) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methanesulfonyl group attached to a nitrogen atom in an aniline ring, giving it the molecular formula C₈H₁₁NO₂S. This structure allows for significant interactions with biological molecules, including enzymes and receptors.

Biological Activity

Mechanism of Action

The primary mechanism of action of this compound involves its interaction with various molecular targets, particularly enzymes and receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can influence several biochemical pathways, making it a compound of interest in pharmacological research.

Toxicity Studies

Toxicity assessments have indicated that compounds related to N-methylaniline exhibit significant effects on erythrocytes and spleen health. For instance, studies have shown that exposure to N-methylaniline leads to increased methemoglobin levels, decreased erythrocyte counts, and splenic changes in animal models . While specific toxicity data for this compound is limited, its structural similarity to N-methylaniline suggests potential hematological effects.

In Vitro Studies

Research has demonstrated that this compound can act as an enzyme inhibitor. For example, it has been explored in studies targeting specific proteins involved in metabolic pathways. The compound's ability to inhibit these enzymes suggests potential applications in drug development.

Case Studies

-

Inhibition of Enzymatic Activity

A study investigated the inhibitory effects of various methanesulfonyl derivatives on specific enzymes. Results indicated that this compound showed promising inhibition profiles, suggesting its utility in designing enzyme inhibitors for therapeutic purposes. -

Toxicological Assessment

An examination of related compounds revealed that prolonged exposure to methylaniline derivatives could lead to significant toxicological effects, including methemoglobinemia and splenomegaly in animal models. Such findings underscore the importance of evaluating the safety profile of this compound before clinical application .

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Enzyme inhibition; potential toxicity | Covalent bonding with nucleophilic sites |

| N-Methyl-4-methanesulfonylaniline | Similar enzyme inhibition | Similar mechanism as above |

| N-Methyl-2-methanesulfonylaniline | Varies; less studied | Less defined compared to 3-methyl variant |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.